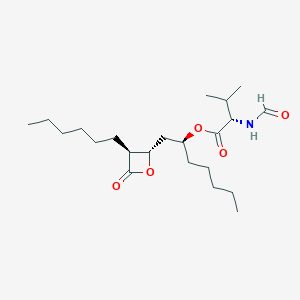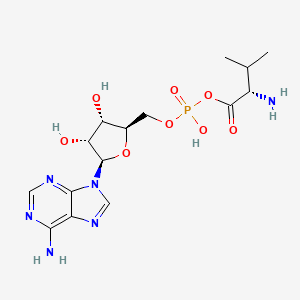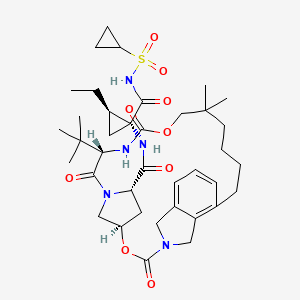
Threonyl-seryl-lysine
Vue d'ensemble
Description
Threonyl-seryl-lysine is a dipeptide . It is also known as an oligopeptide .
Synthesis Analysis
Seryl tRNA synthetase (SerRS), a key enzyme for protein biosynthesis, can translocate into the nucleus in a glucose-dependent manner to suppress key genes involved in de novo lipid biosynthesis . Threonyl-tRNA synthetase (TRS) has been identified as a translation initiation machinery that specifically interacts with eIF4E homologous protein . Both synthetases are phosphorylated in vitro by the cAMP-dependent protein kinase .Molecular Structure Analysis
The molecular formula of Threonyl-seryl-lysine is C13H26N4O6 .Chemical Reactions Analysis
Threonyl-tRNA synthetase (ThrRS) must discriminate among closely related amino acids to maintain the fidelity of protein synthesis. A pre-steady state kinetic analysis of the ThrRS-catalyzed adenylation reaction was carried out by monitoring changes in intrinsic tryptophan fluorescence .Physical And Chemical Properties Analysis
The molecular weight of Threonyl-seryl-lysine is 334.37 g/mol .Applications De Recherche Scientifique
Protein–Protein Interactions
“Threonyl-seryl-lysine” plays a significant role in protein–protein interactions, particularly involving seryl-tRNA synthetases (SerRSs). These interactions enable SerRSs to perform functions beyond translation, such as enhancing their role in the translation of the genetic message or performing alternative functions in cellular processes .
Cellular Signaling and Regulation
The phosphorylation of threonyl residues is a common posttranslational modification that regulates protein function and signaling pathways. This modification is crucial for the activation or deactivation of proteins in response to cellular signals, thereby influencing various cellular processes .
Drug Development
Phosphorylated peptides, including those containing threonyl residues, are essential tools in drug development. They are used to study disease-specific changes, such as protein–protein/DNA interactions or hyperactive kinases, and to develop novel drugs like specific kinase inhibitors .
Translation and Peroxisome Function
The interaction between yeast SerRS and peroxin Pex21p provides a connection between translation and peroxisome function. This indicates a potential application of threonyl-containing peptides in understanding the mechanisms of peroxisome-related diseases .
Plant Stress Response Mechanisms
In plants, the partnership between Arabidopsis SerRS and BEN1 suggests a link between translation and brassinosteroid metabolism. This relationship may be relevant in plant stress response mechanisms, indicating a research application of threonyl-containing peptides in agricultural biotechnology .
Vascular Development and Angiogenesis
Human cytosolic SerRS, which interacts with threonyl residues, connects translation to vascular development and angiogenesis. It acts as a cellular hub protein, and when translocated to the nucleus, it serves as a master negative regulator of VEGFA gene expression. This highlights the importance of threonyl residues in cardiovascular research .
Mécanisme D'action
Target of Action
Threonyl-seryl-lysine is a tripeptide that primarily targets the luteinizing hormone-releasing hormone (LHRH) . LHRH is a crucial hormone in the reproductive system, responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .
Mode of Action
Threonyl-seryl-lysine interacts with its target, LHRH, by binding to a specific site comprised of LHRH 2-5 . This interaction can influence the activity of LHRH and subsequently the release of LH and FSH, thereby affecting the reproductive system .
Biochemical Pathways
The action of Threonyl-seryl-lysine involves the aminoacylation reaction , a fundamental process in protein biosynthesis . Aminoacyl-tRNA synthetases, such as threonyl-tRNA synthetase, catalyze this reaction by binding the cognate amino acid to the appropriate tRNA molecule . This process prepares the foundation for protein biosynthesis, which is crucial for various cellular functions .
Result of Action
The binding of Threonyl-seryl-lysine to LHRH can lead to antigonadotropic activity , which refers to the suppression of the gonadotropic hormones LH and FSH . This can have significant effects on the reproductive system, potentially influencing processes such as ovulation, spermatogenesis, and the production of sex steroids .
Orientations Futures
Research on Threonyl-seryl-lysine and its related enzymes could provide new ideas for the treatment of immune-related diseases . The recent unfolding of novel important functions for this family of proteins offers new and promising pathways for therapeutic development to treat diverse human diseases .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWNQRRAJHOKV-KATARQTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992344 | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Threonyl-seryl-lysine | |
CAS RN |
71730-64-8 | |
| Record name | Threonyl-seryl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)











